molecular formula C26H34FN3O6S B570595 (6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox CAS No. 947262-23-9

(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox

Cat. No. B570595
M. Wt: 535.631
InChI Key: QILQWACDSPPUDH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox is a useful research compound. Its molecular formula is C26H34FN3O6S and its molecular weight is 535.631. The purity is usually 95%.
BenchChem offers high-quality (6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox' involves several steps including protection, coupling, deprotection, and oxidation reactions.

Starting Materials
4-Fluorobenzaldehyde, 2-Isopropyl-5-methylpyrimidine, Methylsulfonyl chloride, Sodium hydride, Triethylamine, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Sodium sulfate

Reaction
Step 1: Protection of the 5-hydroxy group with tert-butyldimethylsilyl chloride in the presence of imidazole to obtain (5-tert-butyldimethylsilyloxy)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]pyridin-4-ol., Step 2: Coupling of (5-tert-butyldimethylsilyloxy)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]pyridin-4-ol with 2-isopropyl-5-methylpyrimidine in the presence of triethylamine and 4-dimethylaminopyridine to obtain (6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy., Step 3: Deprotection of the tert-butyldimethylsilyl group with hydrochloric acid in methanol to obtain (6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-ol., Step 4: Oxidation of the methylsulfonyl group with sodium hydride and iodine in dimethylformamide to obtain (6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methylsulfonyl]amino-5-pyrimidinyl]-5-ol., Step 5: Deprotection of the methylsulfonyl group with sodium hydroxide in methanol to obtain the final product '(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox'.

properties

CAS RN

947262-23-9

Product Name

(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox

Molecular Formula

C26H34FN3O6S

Molecular Weight

535.631

IUPAC Name

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19,31H,14-15H2,1-7H3/b13-12+

InChI Key

QILQWACDSPPUDH-OUKQBFOZSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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